molecular formula C9H9N3O B599055 (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol CAS No. 1199773-61-9

(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol

Cat. No.: B599055
CAS No.: 1199773-61-9
M. Wt: 175.191
InChI Key: SMQZMHVAZGFQKA-UHFFFAOYSA-N
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Description

(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol is an organic compound that features a pyrazole ring substituted with a pyridine ring and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol typically involves the reaction of 2-pyridinecarboxaldehyde with 4-hydroxymethyl-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale equipment for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted pyridine or pyrazole derivatives.

Scientific Research Applications

(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including ligands for coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

  • (1-(pyridin-2-yl)-1H-pyrazol-3-yl)methanol
  • (1-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol
  • (1-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol

Uniqueness

(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol is unique due to the specific positioning of the pyridine and pyrazole rings, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(1-pyridin-2-ylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-7-8-5-11-12(6-8)9-3-1-2-4-10-9/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQZMHVAZGFQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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